

# Isopropyl methanesulfonate molecular structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Isopropyl methanesulfonate*

Cat. No.: *B049304*

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Structure and Properties of **Isopropyl Methanesulfonate**  
For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Isopropyl methanesulfonate** (IMS), also known as isopropyl mesylate, is an aliphatic sulfonate ester with the chemical formula  $C_4H_{10}O_3S$ . It functions as a potent monofunctional alkylating agent and is recognized as a potential genotoxic impurity (PGI) in pharmaceutical manufacturing. A thorough understanding of its molecular structure, physicochemical properties, synthesis, and spectral characteristics is crucial for its detection, control, and safe handling in research and drug development settings. This guide provides a comprehensive technical overview of **isopropyl methanesulfonate**, consolidating its chemical identity, properties, synthetic protocols, and analytical data into a resource for scientific professionals.

## Chemical Identity and Structure

**Isopropyl methanesulfonate** is the ester of isopropanol and methanesulfonic acid. The central sulfur atom is bonded to a methyl group, two oxygen atoms via double bonds (a sulfonyl group), and an oxygen atom connected to an isopropyl group. This structure makes it a member of the mesylate class of organic compounds, which are known for being excellent leaving groups in nucleophilic substitution reactions.

```
graph "Isopropyl_Methanesulfonate_Structure" {
  layout=neato;
  node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"];
  edge [fontname="Arial", fontsize=10, color="#5F6368"];
```

```
// Atom nodes with positions
S [label="S", pos="0,0!"];
O1 [label="O", pos="-0.9,0.7!"];
O2 [label="O", pos="0.9,0.7!"];
C_Me [label="CH3", pos="0,-1.2!"];
O_Ester [label="O", pos="1.2,-0.7!"];
C_CH [label="CH", pos="2.2,-0.7!"];
C_Me1 [label="CH3", pos="2.8,0!"];
C_Me2 [label="CH3", pos="2.8,-1.4!"];

// Bond edges
S -- O1 [label=""];
S -- O2 [label=""];
S -- C_Me [label=""];
S -- O_Ester [label=""];
O_Ester -- C_CH [label=""];
C_CH -- C_Me1 [label=""];
C_CH -- C_Me2 [label=""];

// Add double bond indicators near the S=O bonds
db1 [label="=", pos="-0.45,0.35!", fontsize=14];
db2 [label="=", pos="0.45,0.35!", fontsize=14];
}
```

- To cite this document: BenchChem. [Isopropyl methanesulfonate molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b049304#isopropyl-methanesulfonate-molecular-structure>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)